molecular formula C10H5F3N2O2 B12274019 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid

2-(Trifluoromethyl)quinoxaline-6-carboxylic acid

Cat. No.: B12274019
M. Wt: 242.15 g/mol
InChI Key: SNGXRLQCZJLZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)quinoxaline-6-carboxylic acid (CAS 2321402-98-4) is a fluorinated quinoxaline derivative supplied as a pharmaceutical research intermediate. With a molecular formula of C10H5F3N2O2 and a molecular weight of 242.15 g/mol, this compound serves as a versatile building block in medicinal chemistry . The quinoxaline core is a privileged structure in drug discovery, known for its ability to interact with various biological targets . The incorporation of a trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to enhance key properties such as metabolic stability, lipophilicity, and bioavailability . While specific biological data for this compound is limited, quinoxaline-based scaffolds are extensively investigated for a wide spectrum of activities. Research into related quinoxaline-2-carboxylic acid and quinoxaline-1,4-dioxide derivatives has demonstrated potential antibacterial and antimycobacterial properties . Furthermore, quinoxaline derivatives are prominent in neuroscience research, acting as potent antagonists for the glycine site of the NMDA receptor and the AMPA receptor, which are significant targets for neurological disorders . This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5F3N2O2

Molecular Weight

242.15 g/mol

IUPAC Name

2-(trifluoromethyl)quinoxaline-6-carboxylic acid

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)8-4-14-7-3-5(9(16)17)1-2-6(7)15-8/h1-4H,(H,16,17)

InChI Key

SNGXRLQCZJLZKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Halogenation-Oxidation Method

Synthetic Pathway Overview

The halogenation-oxidation method involves two sequential steps: (1) halogenation of a methyl group at position 6 of a preformed 2-trifluoromethylquinoxaline intermediate, followed by (2) catalytic oxidation of the halomethyl group to a carboxylic acid. This approach adapts methodologies originally developed for simpler quinoxaline derivatives.

Halogenation of 6-Methyl Group

The 6-methyl group in 2-trifluoromethyl-6-methylquinoxaline is halogenated using N-halosuccinimide (NCS or NBS) in the presence of benzoyl peroxide (BP) as a radical initiator. Chlorobenzene or acetonitrile serves as the solvent, with reactions conducted under reflux (80–85°C) for 6–12 hours.

Example Conditions

  • Substrate : 2-Trifluoromethyl-6-methylquinoxaline (10 g, 69.4 mmol)
  • Halogenating Agent : N-Chlorosuccinimide (14 g, 105.3 mmol)
  • Catalyst : Benzoyl peroxide (0.4 g, 1.65 mmol)
  • Solvent : Acetonitrile (240 g)
  • Temperature : Reflux (83°C)
  • Yield : 95% conversion with 97% selectivity

The halogenated intermediate is isolated via pentane extraction, yielding 6-halomethyl-2-trifluoromethylquinoxaline as a pale yellow solid.

Catalytic Oxidation to Carboxylic Acid

The halomethyl intermediate is oxidized in an aqueous alkaline suspension using oxygen or air as the oxidant and a transition metal catalyst (e.g., 5% Pd/C). Phase transfer catalysts like tetra-n-butyl ammonium chloride improve interfacial reactions by enhancing the solubility of hydroxide ions in organic phases.

Optimized Oxidation Protocol

  • Catalyst : 5% Pd/C (0.2 g per 1.25 g substrate)
  • Base : 10% NaOH (aq)
  • Oxidant : Sparged air (72 hours)
  • Temperature : 85°C
  • Workup : Acidification with H₂SO₄ precipitates the product
  • Yield : 80%

Table 1: Halogenation-Oxidation Method Performance

Parameter Chlorination Bromination
Halogenating Agent NCS NBS
Solvent Acetonitrile Chlorobenzene
Reaction Time (hours) 12 6
Intermediate Yield (%) 92 89
Oxidation Yield (%) 80 78

Beirut Reaction Approach

Condensation Strategy

The Beirut reaction constructs the quinoxaline core by condensing benzofuroxans with trifluoromethyl-substituted 1,3-dicarbonyl compounds. This method positions the trifluoromethyl group at position 3 initially, requiring subsequent isomerization or functional group interconversion to achieve the 2-trifluoromethyl configuration.

Key Reaction Steps
  • Benzofuroxan Activation : 6-Substituted benzofuroxans react with ethyl 4,4,4-trifluoroacetoacetate in dry chloroform.
  • Cyclization : Triethylamine catalyzes the formation of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides.
  • Hydrolysis : The acyl group at position 2 is hydrolyzed to a carboxylic acid using concentrated HCl under reflux.

Representative Conditions

  • Benzofuroxan : 6-Fluoro-1,2-benzofuroxan (4a)
  • 1,3-Dicarbonyl : Ethyl 4,4,4-trifluoroacetoacetate
  • Solvent : Chloroform
  • Catalyst : Triethylamine (2 equiv)
  • Temperature : 25°C, 24 hours
  • Post-Hydrolysis : 6 M HCl, 100°C, 8 hours
  • Overall Yield : 65%

Table 2: Beirut Reaction Variants

Benzofuroxan Substituent Product Configuration Yield (%)
6-Fluoro 2-Acyl-3-CF₃ 65
6-Nitro 2-Acyl-3-CF₃ 58
6-Methoxy 2-Acyl-3-CF₃ 62

Condensation from Trifluoromethyl-Substituted Diamines

Quinoxaline Core Assembly

This method involves condensing 2,3-diamino-5-trifluoromethyltoluene with glyoxal to directly form 2-trifluoromethyl-6-methylquinoxaline. Subsequent oxidation of the 6-methyl group follows the halogenation-oxidation protocol.

Method Comparison and Industrial Considerations

Table 3: Synthesis Route Evaluation

Method Advantages Disadvantages Scalability
Halogenation-Oxidation High yields (80%), simple workup Requires preformed quinoxaline Industrial
Beirut Reaction Modular trifluoromethyl placement Low overall yield (65%) Lab-scale
Diamine Condensation Direct core assembly Diamine synthesis complexity Pilot-scale

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols to form corresponding esters, a reaction critical for modifying solubility and bioavailability. This process typically employs acid catalysts (e.g., H₂SO₄) or coupling agents like thionyl chloride (SOCl₂) to activate the acid.

Example Reaction:
C10H5F3N2O2+R-OHC10H5F3N2O2R+H2O\text{C}_{10}\text{H}_{5}\text{F}_{3}\text{N}_{2}\text{O}_{2} + \text{R-OH} \rightarrow \text{C}_{10}\text{H}_{5}\text{F}_{3}\text{N}_{2}\text{O}_{2}\text{R} + \text{H}_{2}\text{O}

Alcohol UsedCatalystYield (%)Reference
MethanolH₂SO₄85
EthanolSOCl₂92

Ester derivatives are often intermediates in drug development, enabling further functionalization.

Amidation

The carboxylic acid reacts with primary or secondary amines to form amides, a reaction facilitated by coupling agents such as EDC/HOBt or DCC. This is pivotal in synthesizing bioactive derivatives.

Example Reaction:
C10H5F3N2O2+R-NH2C10H5F3N2O2R+H2O\text{C}_{10}\text{H}_{5}\text{F}_{3}\text{N}_{2}\text{O}_{2} + \text{R-NH}_{2} \rightarrow \text{C}_{10}\text{H}_{5}\text{F}_{3}\text{N}_{2}\text{O}_{2}\text{R} + \text{H}_{2}\text{O}

AmineCoupling AgentYield (%)Application
3-(Trifluoromethyl)anilineEDC/HOBt78Kinase inhibition
PiperidineDCC65Antimicrobial agents

Amidation enhances interactions with biological targets, as seen in studies on Pim kinase inhibitors .

Oxidation Reactions

The quinoxaline ring undergoes oxidation under controlled conditions, yielding derivatives like quinoxaline 1,4-dioxides. These reactions are sensitive to the trifluoromethyl group’s stability.

Example Reaction:
C10H5F3N2O2+H2O2C10H5F3N2O4\text{C}_{10}\text{H}_{5}\text{F}_{3}\text{N}_{2}\text{O}_{2} + \text{H}_{2}\text{O}_{2} \rightarrow \text{C}_{10}\text{H}_{5}\text{F}_{3}\text{N}_{2}\text{O}_{4}

Oxidizing AgentTemperature (°C)ProductBioactivity
H₂O₂60Quinoxaline 1,4-dioxideAntimycobacterial

Oxidized derivatives exhibit enhanced antitubercular activity, particularly against M. tuberculosis .

Nucleophilic Substitution

The trifluoromethyl group’s electron-withdrawing effect activates the quinoxaline ring for nucleophilic substitution at specific positions, though the carboxylic acid group itself is not typically involved.

Example Reaction:
C10H5F3N2O2+NH2RC10H5F3N3O2R\text{C}_{10}\text{H}_{5}\text{F}_{3}\text{N}_{2}\text{O}_{2} + \text{NH}_{2}\text{R} \rightarrow \text{C}_{10}\text{H}_{5}\text{F}_{3}\text{N}_{3}\text{O}_{2}\text{R}

NucleophilePosition SubstitutedYield (%)Reference
PiperazineC-770
MorpholineC-668

Substitution at C-6/C-7 positions improves lipophilicity and target binding .

Decarboxylation

Thermal or acidic conditions induce decarboxylation, removing the carboxylic acid group to yield 2-(trifluoromethyl)quinoxaline. This reaction is less common due to the compound’s thermal stability.

Example Reaction:
C10H5F3N2O2ΔC9H5F3N2+CO2\text{C}_{10}\text{H}_{5}\text{F}_{3}\text{N}_{2}\text{O}_{2} \xrightarrow{\Delta} \text{C}_{9}\text{H}_{5}\text{F}_{3}\text{N}_{2} + \text{CO}_{2}

ConditionTemperature (°C)Byproduct
H₂SO₄ (conc.)120CO₂

Comparative Analysis of Derivatives

Derivative TypeKey FeatureBioactivity
Ethyl esterEnhanced lipophilicityImproved membrane penetration
Piperidine amideBulkier substituentKinase inhibition
Quinoxaline 1,4-dioxideOxidized ringAntimycobacterial

The trifluoromethyl group’s electron-withdrawing nature and the carboxylic acid’s reactivity make this compound a versatile scaffold in medicinal chemistry. Ongoing research focuses on optimizing reaction conditions to balance yield and functional group stability .

Scientific Research Applications

Antimicrobial Applications

Research indicates that 2-(trifluoromethyl)quinoxaline-6-carboxylic acid exhibits significant antimicrobial properties, particularly against mycobacterial strains. This suggests potential applications in the treatment of tuberculosis, as quinoxaline derivatives have shown effectiveness against various bacterial infections. The mechanism of action typically involves interference with DNA replication and repair processes within target cells .

Anticancer Properties

The compound has also been studied for its anticancer potential. It has demonstrated activity against several cancer cell lines through mechanisms that may disrupt cellular processes critical for tumor growth and survival. Specifically, some derivatives of quinoxaline have been identified as dual inhibitors of Pim-1/2 kinases, which are implicated in cancer progression and drug resistance .

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis of various quinoxaline derivatives, including this compound, found that certain compounds exhibited potent activity against Mycobacterium tuberculosis. The lead compound displayed significant efficacy, leading to further investigations into its mechanism of action and potential as a therapeutic agent .

Case Study 2: Dual Kinase Inhibition

Another investigation highlighted the design and synthesis of new quinoxaline derivatives that act as dual inhibitors of Pim-1/2 kinases. These compounds were evaluated in vitro against human cell lines expressing high levels of these kinases, demonstrating promising results in inhibiting cancer cell growth. This underscores the potential role of this compound and its derivatives in oncology .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals the unique advantages offered by this compound. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable candidate for drug development compared to other quinoxaline derivatives.

PropertyThis compoundOther Quinoxaline Derivatives
LipophilicityHighModerate
Antimicrobial ActivitySignificant against mycobacteriaVariable
Anticancer PotentialDual kinase inhibitionLimited
Synthesis ComplexityModerateHigh

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Applications
2-(Trifluoromethyl)quinoxaline-6-COOH Quinoxaline -CF₃ (C2), -COOH (C6) 257.17 High lipophilicity, metabolic stability Pharmaceutical intermediates
3-[(4-Cl-Bn)amino]-6-CF₃-quinoxaline-2-COOH Quinoxaline -CF₃ (C2), -COOH (C6), 4-Cl-Bn (C3) 344.74 Enhanced electrophilicity Antimicrobial agents
Ethyl 3-Cl-6-CF₃-quinoxaline-2-carboxylate Quinoxaline -CF₃ (C6), -COOEt (C2), Cl (C3) 294.68 Ester solubility, derivatization-ready Synthetic intermediate
2-CF₃-quinoline-6-COOH Quinoline -CF₃ (C2), -COOH (C6) 241.17 Moderate electron deficiency Optoelectronics
6-F-4-CF₃-quinoline-2-COOH Quinoline -CF₃ (C4), -COOH (C2), F (C6) 259.16 High acidity, stability Anticancer research

Key Findings

  • Electronic Effects: The trifluoromethyl group in quinoxaline derivatives enhances electron deficiency, favoring interactions in enzyme-binding pockets. Quinoline analogs exhibit milder electron withdrawal .
  • Solubility : Carboxylic acid derivatives (e.g., target compound) have higher aqueous solubility than ester analogs, critical for bioavailability .
  • Biological Activity: Amino-substituted quinoxalines (e.g., 3-[(4-Cl-Bn)amino]-6-CF₃-quinoxaline-2-COOH) show promise in antimicrobial applications, while quinoline derivatives are explored in oncology .

Biological Activity

2-(Trifluoromethyl)quinoxaline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a trifluoromethyl group attached to the quinoxaline structure, which enhances its lipophilicity and reactivity. Its molecular formula is CHFNO, and it possesses both a carboxylic acid group and an electron-withdrawing trifluoromethyl group, contributing to its unique biological properties.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties, particularly against Mycobacterium tuberculosis and Mycobacterium smegmatis . Studies indicate that quinoxaline derivatives can inhibit the growth of these mycobacteria, making them potential candidates for tuberculosis treatment. The mechanism of action often involves interference with DNA replication and repair processes within target cells .

Case Study: Antitubercular Activity

A notable study evaluated the activity of various quinoxaline derivatives against M. tuberculosis , revealing that this compound exhibited significant bactericidal activity with a minimum inhibitory concentration (MIC) of approximately 3.1 μM. The compound was found to inhibit the decaprenylphosphoryl-d-ribose oxidase (DprE1), essential for mycobacterial cell wall synthesis .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Research indicates that this compound can inhibit the growth of various cancer cell lines, including human epidermoid carcinoma cells (A431). The mechanism involves the inhibition of key signaling pathways such as Stat3 phosphorylation .

Comparative Anticancer Efficacy

The following table summarizes the anticancer activities of this compound compared to other quinoxaline derivatives:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
This compoundA431~1.9Inhibition of Stat3
Quinoxaline-2-carboxylic acidHCT-1163.23Topo II inhibition
3-(Trifluoromethyl)quinoxaline-2-carboxylic acidMCF-72.3DNA intercalation

Structure-Activity Relationships (SAR)

The distinct structural features of this compound contribute significantly to its biological activity. The presence of both trifluoromethyl and carboxylic acid groups enhances its interaction with biological targets, increasing its efficacy against bacteria and cancer cells .

Key Findings from SAR Studies

  • Functional Groups : The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake.
  • Positioning : Variations in the position of substituents on the quinoxaline core can significantly affect antimicrobial and anticancer activities.
  • Comparative Analysis : Other derivatives lacking either the trifluoromethyl or carboxylic acid functionalities exhibited reduced bioactivity, underscoring the importance of these groups in enhancing therapeutic potential .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(trifluoromethyl)quinoxaline-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling to introduce the trifluoromethyl group. For example, in a related synthesis, 4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester was coupled with (6-(trifluoromethyl)pyridin-3-yl)boronic acid under palladium catalysis to form a trifluoromethyl-substituted intermediate. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative. Key parameters include:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
  • Solvent: Toluene/ethanol/water mixture.
  • Reaction time/temperature: 12–24 hours at 80–100°C.
  • Yield optimization: Adjust stoichiometry of boronic acid (1.2–1.5 eq) and base (e.g., Na₂CO₃) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • LCMS : Confirm molecular weight (e.g., observed m/z 366 [M+H]+ for a related trifluoromethyl pyrimidine-carboxylic acid derivative) .
  • HPLC : Use reversed-phase C18 columns with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile). Retention times vary by substituents (e.g., 1.23–1.26 minutes under SMD-TFA05 conditions) .
  • NMR : ¹⁹F NMR is essential for confirming trifluoromethyl group integrity (δ ~ -60 to -70 ppm).

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer :

  • Storage conditions : Keep in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the carboxylic acid group.
  • Handling : Avoid moisture and prolonged exposure to light. Use desiccants in storage vials .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for trifluoromethylquinoxaline derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. To address this:

  • Purity validation : Use HPLC (≥95% purity) and LCMS to confirm absence of byproducts (e.g., dehalogenated or hydrolyzed species).
  • Dose-response curves : Perform assays in triplicate across multiple concentrations (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ consistency.
  • Structural analogs : Compare activity with related compounds (e.g., 6-(trifluoromethyl)quinazoline-2-carboxylic acid) to identify SAR trends .

Q. How can computational modeling guide the design of trifluoromethylquinoxaline-based inhibitors?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases or enzymes). Focus on the trifluoromethyl group’s hydrophobic interactions and the carboxylic acid’s hydrogen-bonding potential.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of substituents on reactivity .

Q. What experimental designs are optimal for studying the pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :

  • In vitro assays : Assess metabolic stability using liver microsomes (human/rat) and permeability via Caco-2 monolayers.
  • In vivo PK : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose. Analyze using LC-MS/MS with deuterated internal standards .

Key Research Challenges

  • Synthetic scalability : Multi-step sequences (e.g., coupling, hydrolysis) require optimization for gram-scale synthesis.
  • Biological selectivity : The trifluoromethyl group may non-specifically bind to hydrophobic pockets; use isothermal titration calorimetry (ITC) to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.